molecular formula C24H22ClN5O5 B14118905 Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

Cat. No.: B14118905
M. Wt: 495.9 g/mol
InChI Key: PSJQMAAXPGMQOS-UHFFFAOYSA-N
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Description

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a purine core, a chloro-methoxyphenyl group, and an imidazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various amines.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the purine core with a 5-chloro-2-methoxyphenyl group using a suitable halogenation reagent.

    Formation of the Imidazolidine Ring: The imidazolidine ring is formed through cyclization reactions involving appropriate di-carbonyl compounds.

    Final Coupling Reaction: The final step involves the esterification of the intermediate compound with phenylmethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmethyl 2-[8-(5-bromo-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate
  • Phenylmethyl 2-[8-(5-fluoro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

Uniqueness

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate is unique due to the presence of the chloro-methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22ClN5O5

Molecular Weight

495.9 g/mol

IUPAC Name

benzyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H22ClN5O5/c1-27-21-20(22(32)30(24(27)33)13-19(31)35-14-15-6-4-3-5-7-15)29-11-10-28(23(29)26-21)17-12-16(25)8-9-18(17)34-2/h3-9,12H,10-11,13-14H2,1-2H3

InChI Key

PSJQMAAXPGMQOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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